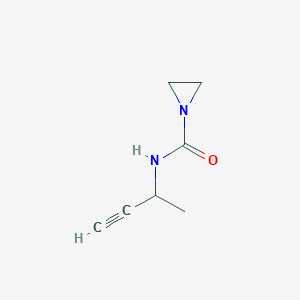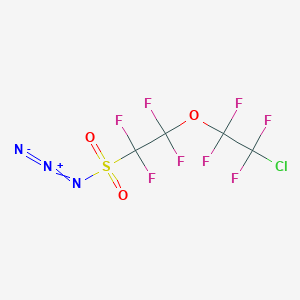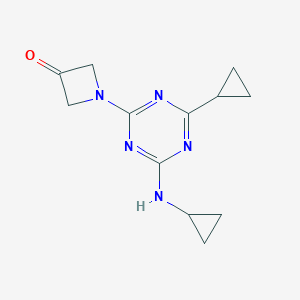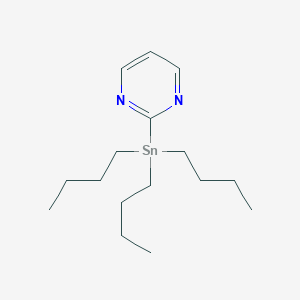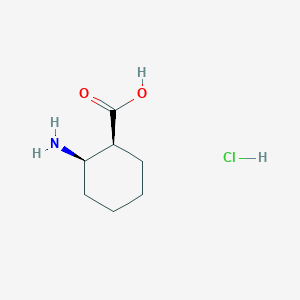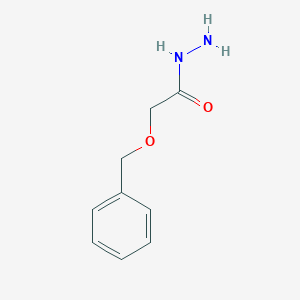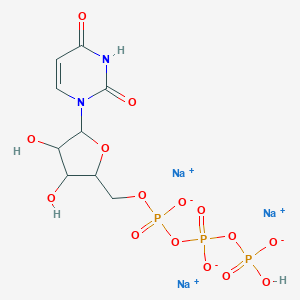![molecular formula C23H34O2Si B127835 Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane CAS No. 154265-59-5](/img/structure/B127835.png)
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane, also known as Mobius reagent, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of silanes and is widely used in organic synthesis, catalysis, and material science.1.0]hept-3-YL)ethyl]phenylsilane.
作用机制
The mechanism of action of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is complex and depends on the specific reaction or application. In general, it acts as a Lewis acid, which can coordinate with electron-rich species and activate them towards nucleophilic attack. It can also act as a nucleophile, attacking electrophilic species and forming new carbon-carbon or carbon-heteroatom bonds. Additionally, it can act as a chiral auxiliary, inducing asymmetry in reactions and leading to the formation of chiral compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively stable compound and is not expected to have significant toxicity or adverse effects on biological systems.
实验室实验的优点和局限性
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has several advantages for use in lab experiments. It is a versatile reagent and catalyst that can be used in a wide range of reactions and applications. It is also relatively easy to prepare and handle, and is commercially available from several suppliers. However, there are also some limitations to its use. It can be expensive, and the synthesis process can be complex and time-consuming. Additionally, it may not be suitable for certain reactions or applications due to its specific properties and mechanism of action.
未来方向
There are several future directions for research on Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the development of new applications in material science, such as the preparation of novel polymers and coatings. Another area of interest is the development of new chiral ligands and catalysts based on this compound, which could lead to the synthesis of new chiral compounds with potential biological activity. Finally, there is potential for the development of new reactions and applications based on the unique properties of this compound, such as its ability to induce asymmetry in reactions and its Lewis acid/nucleophile properties.
合成方法
The synthesis of Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane is a multistep process that involves the reaction of 1,4-bis(2-bromoethyl)benzene with 7-oxabicyclo[4.1.0]hept-3-ene in the presence of a base to form the corresponding bis-allylic alcohol. The alcohol is then converted into the corresponding tosylate, which is reacted with trimethylsilyl lithium to form the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
科学研究应用
Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane has found numerous applications in scientific research, particularly in organic synthesis and catalysis. It is widely used as a reagent for the preparation of various organic compounds, such as cyclic ethers, lactones, and lactams. It can also be used as a catalyst for various reactions, such as the Diels-Alder reaction, Michael addition, and asymmetric synthesis. Additionally, it has been used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of biologically active compounds.
属性
CAS 编号 |
154265-59-5 |
|---|---|
分子式 |
C23H34O2Si |
分子量 |
370.6 g/mol |
IUPAC 名称 |
methyl-bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
InChI |
InChI=1S/C23H34O2Si/c1-26(19-5-3-2-4-6-19,13-11-17-7-9-20-22(15-17)24-20)14-12-18-8-10-21-23(16-18)25-21/h2-6,17-18,20-23H,7-16H2,1H3 |
InChI 键 |
WJLXMNAAJLNWAB-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
规范 SMILES |
C[Si](CCC1CCC2C(C1)O2)(CCC3CCC4C(C3)O4)C5=CC=CC=C5 |
Pictograms |
Irritant |
同义词 |
METHYL-BIS[2-(7-OXABICYCLO[4.1.0]HEPT-3-YL)ETHYL]PHENYLSILANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



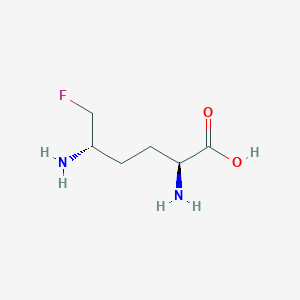

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
